molecular formula C20H23ClFN3OS B2549693 N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216401-64-7

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2549693
CAS No.: 1216401-64-7
M. Wt: 407.93
InChI Key: HZPPCYWCFAEMIK-UHFFFAOYSA-N
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Description

The compound N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-derived acetamide featuring a 4-fluorophenyl group and a dimethylaminoethyl side chain. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-14-4-9-17-18(12-14)26-20(22-17)24(11-10-23(2)3)19(25)13-15-5-7-16(21)8-6-15;/h4-9,12H,10-11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPPCYWCFAEMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H23ClFN3OS
  • Molecular Weight : 373.92 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly:

  • Dopaminergic System : It may act as a dopamine receptor modulator, influencing pathways associated with mood and reward.
  • Serotonergic System : The compound could potentially affect serotonin receptors, contributing to its anxiolytic or antidepressant effects.
  • Cholinergic System : Its dimethylamino group suggests possible cholinergic activity, which can influence cognitive functions.

1. Antidepressant Effects

Research indicates that derivatives of similar compounds exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the thiazole ring can enhance the efficacy of compounds in reducing depressive behaviors in rodents, suggesting a promising avenue for the development of new antidepressants .

2. Anticonvulsant Activity

Preliminary studies on related compounds have demonstrated anticonvulsant properties. For example, compounds with similar structural features were evaluated using the maximal electroshock seizure (MES) test, yielding effective doses (ED50) that suggest potential for treating epilepsy .

3. Antimicrobial Properties

Compounds bearing the benzo[d]thiazole moiety have been reported to exhibit antimicrobial activity against various bacterial strains. In vitro studies showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential use as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantRodent modelsSignificant reduction in depressive behaviors
AnticonvulsantMES testED50 values of 15.4 mg/kg
AntimicrobialIn vitro against bacteriaMIC values comparable to standard antibiotics

Detailed Research Findings

  • Antidepressant Activity : A study involving similar compounds demonstrated that modifications in the molecular structure could lead to enhanced serotonergic activity, which is crucial for mood regulation. The results indicated a dose-dependent response with significant behavioral improvements observed in treated animals .
  • Anticonvulsant Properties : In a comparative analysis, compounds structurally related to this compound showed protective indices significantly higher than traditional anticonvulsants like phenytoin and carbamazepine .
  • Microbial Resistance : The antimicrobial efficacy was assessed against a panel of bacterial strains, revealing that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting their potential as novel antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Thiadiazole Hybrids ()

Compounds such as N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) and its derivatives share the 6-methylbenzothiazole core but incorporate a thiadiazole-thioacetamide moiety. Key differences include:

  • Substituent Effects : The 4-fluorophenyl group in the target compound contrasts with the thiadiazole-ureido-thio groups in analogs like 4g–4j . These substitutions significantly alter polarity and bioavailability.
  • Biological Activity: Analogs in exhibit antiproliferative activity targeting VEGFR-2 and BRAF kinase, with molecular weights ranging from 456.44 to 490.92 (GC-MS data) . The target compound’s dimethylaminoethyl group may enhance cellular penetration compared to bulkier thiadiazole substituents.
Table 1: Comparison of Benzothiazole-Thiadiazole Analogs
Compound Substituent on Acetamide Molecular Weight (Exp.) Melting Point (°C) Key Activity
4g 5-(3-phenylureido)-1,3,4-thiadiazole 456.44 263–265 Antiproliferative
4i 5-(4-methoxyphenylureido) 486.38 264–266 Kinase inhibition
Target Compound 4-fluorophenyl + dimethylaminoethyl N/A N/A Hypothesized CNS activity

Trifluoromethyl-Benzothiazole Acetamides ()

European patent applications highlight analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and derivatives. Key distinctions:

  • Benzothiazole Substitution : The target compound’s 6-methyl group vs. 6-trifluoromethyl in analogs. Trifluoromethyl groups increase lipophilicity and metabolic stability .
  • Aromatic Ring Modifications : The 4-fluorophenyl group in the target compound may offer different electronic effects compared to methoxy or trimethoxy phenyl groups in analogs, influencing receptor binding.

Dichlorophenyl-Thiazole Acetamides ()

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrates structural similarities in the acetamide backbone but differs in:

  • Heterocyclic Core : A simple thiazole ring vs. the benzothiazole in the target compound. Benzothiazoles generally exhibit enhanced π-stacking and binding affinity .

Fluorophenyl-Containing Heterocycles ()

The compound 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide shares the 4-fluorophenyl motif but incorporates a fused imidazothiazole-pyridine system. This complexity may confer higher selectivity in kinase inhibition compared to the target compound’s simpler benzothiazole scaffold .

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